[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1848-99-3
VCID: VC21223875
InChI: InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
SMILES: C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol

[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

CAS No.: 1848-99-3

Cat. No.: VC21223875

Molecular Formula: C11H10N2O5

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid - 1848-99-3

Specification

CAS No. 1848-99-3
Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
IUPAC Name 2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
Standard InChI Key JMTPLUIWGNLLNB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator